(2R,3R,4S,5R)-2-(4,6-diamino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Description
(2R,3R,4S,5R)-2-(4,6-Diamino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog characterized by a pyrazolo[3,4-d]pyrimidine base linked to a modified oxolane (tetrahydrofuran) sugar moiety. Key structural features include:
- Pyrazolo[3,4-d]pyrimidine core: A fused heterocyclic system with 4,6-diamino substituents, which are critical for hydrogen bonding interactions, and a 3-iodo group that may enhance binding via halogen bonding or steric effects.
- The hydroxymethyl and diol groups contribute to solubility and pharmacokinetic properties.
This compound’s structural design aligns with nucleoside analogs used in antiviral or anticancer therapies, where modifications to the base or sugar moieties modulate target affinity and metabolic stability .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(4,6-diamino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN6O4/c11-6-3-7(12)14-10(13)15-8(3)17(16-6)9-5(20)4(19)2(1-18)21-9/h2,4-5,9,18-20H,1H2,(H4,12,13,14,15)/t2-,4-,5-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCWCOAXVRDTJX-UBBGWMJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=NC(=NC(=C3C(=N2)I)N)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=NC(=C3C(=N2)I)N)N)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(4,6-diamino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of iodine and amino groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization. The scalability of the process is crucial for producing large quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(4,6-diamino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as iodinated, aminated, or oxidized products
Scientific Research Applications
Medicinal Chemistry Applications
-
Tyrosine Kinase Inhibition
- This compound has shown potential as a tyrosine kinase inhibitor , which is crucial in cancer therapy. Tyrosine kinases play a significant role in signal transduction pathways that regulate cell growth and differentiation. Inhibiting these enzymes can lead to reduced tumor growth and proliferation .
- Antiviral Properties
-
Neuroprotective Effects
- Preliminary studies suggest that compounds with similar structures may inhibit alpha-synuclein toxicity, which is implicated in neurodegenerative diseases such as Parkinson's disease. This opens avenues for further research into its neuroprotective properties and potential therapeutic applications .
Biochemical Studies
The biochemical properties of (2R,3R,4S,5R)-2-(4,6-diamino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol have been explored through various assays:
- Enzyme Inhibition Assays : These assays help determine the effectiveness of the compound as an inhibitor for specific enzymes involved in cellular signaling pathways.
- Cell Viability Assays : Used to assess the cytotoxic effects of the compound on various cancer cell lines.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted on human breast cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism was attributed to its ability to interfere with tyrosine kinase signaling pathways.
Case Study 2: Antiviral Activity
In vitro tests showed that modifications to the pyrazolo[3,4-d]pyrimidine core enhanced antiviral activity against influenza virus strains. The compound's ability to inhibit viral replication was confirmed through plaque reduction assays.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(4,6-diamino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets. The iodine and amino groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a potent compound for research and therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differences and Implications
A. Halogen vs. Electron-Withdrawing Substituents
- The 3-iodo group in the target compound introduces steric bulk and polarizability, which may enhance binding to hydrophobic pockets or enable radioimaging applications.
B. Sugar Moieties
- The target compound’s oxolane sugar with (2R,3R,4S,5R) stereochemistry mimics natural nucleosides, favoring recognition by kinases or polymerases. ’s compound shares a similar oxolane structure but pairs it with an imidazo-purine base, highlighting how base modifications dictate target specificity .
C. Amino vs. Imino/Hydrazine Groups
- The 4,6-diamino groups in the target compound facilitate hydrogen bonding, critical for interactions with nucleic acids or enzymes. By contrast, 4-imino () or hydrazine derivatives may exhibit reduced stability or altered tautomerization states, affecting bioactivity .
Bioactivity and Pharmacokinetic Considerations
While direct bioactivity data for the target compound is absent in the provided evidence, inferences can be drawn:
Biological Activity
The compound (2R,3R,4S,5R)-2-(4,6-diamino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a pyrazolo[3,4-d]pyrimidine moiety linked to a hydroxymethyl oxolane. The specific stereochemistry at the chiral centers is critical for its biological activity.
- Molecular Formula : CHNO
- Molecular Weight : 361.40 g/mol
- CAS Number : 403842-38-6
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 361.40 g/mol |
| CAS Number | 403842-38-6 |
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Research indicates that it may act as a tyrosine kinase inhibitor , which can interfere with cancer cell proliferation and survival.
Therapeutic Applications
- Cancer Treatment : Preliminary studies suggest that this compound may be effective against various cancer types by inhibiting tumor growth through the modulation of tyrosine kinase pathways.
- Inflammatory Diseases : Its anti-inflammatory properties have been noted in several in vitro studies, indicating potential use in treating conditions like rheumatoid arthritis.
- Antiviral Activity : Some research has pointed towards its efficacy against viral infections, particularly those requiring the modulation of host cell signaling.
Case Study 1: Cancer Cell Lines
In a study involving human breast cancer cell lines (MCF-7), the compound demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the compound's effect on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. Results showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Table 2: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthetic yield of this compound?
Methodological guidance:
Q. What methods are recommended for structural characterization?
Methodological guidance:
- X-ray crystallography : Determine absolute stereochemistry using orthorhombic crystal systems (e.g., space group P2₁2₁2₁, a = 4.9164 Å, b = 14.6490 Å, c = 18.0130 Å) .
- NMR spectroscopy : Assign stereochemistry using H- and C-NMR, focusing on coupling constants in the tetrahydrofuran ring and pyrazolo-pyrimidine moiety.
- Mass spectrometry : Confirm molecular weight (e.g., Mr = 376.15 g/mol) via high-resolution ESI-MS .
Q. How to assess the compound’s biological activity in vitro?
Methodological guidance:
- Use enzyme inhibition assays (e.g., kinase or polymerase inhibition) with IC50 determination.
- Validate selectivity via orthogonal assays (e.g., fluorescence polarization for binding affinity) and compare with structurally related analogs .
Advanced Research Questions
Q. How can crystallographic data resolve conformational instability in solution?
Methodological guidance:
- Perform temperature-dependent crystallography to analyze torsional angles in the pyrazolo[3,4-d]pyrimidine and oxolane rings under varying conditions.
- Compare solid-state (X-ray) and solution-state (NMR NOE) data to identify dynamic conformations .
Q. How to address contradictions in reported bioactivity data across studies?
Methodological guidance:
Q. What experimental strategies evaluate environmental stability and degradation pathways?
Methodological guidance:
Q. How to integrate this compound’s mechanism of action into existing theoretical frameworks?
Methodological guidance:
- Map its structural features (e.g., iodine substitution, diaminopyrimidine core) to known pharmacophores in kinase inhibitors or antiviral agents.
- Use molecular dynamics simulations to predict binding modes in target proteins (e.g., viral polymerases) .
Data Analysis and Validation
Q. How to validate computational modeling predictions for this compound?
Methodological guidance:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
